3-Bromo-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methylimidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methylimidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methylimidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidizing agent . The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by bromination, and no base is required for this reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methylimidazo[1,2-a]pyridine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Oxidation: Oxidizing agents like TBHP can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its biological activity.
Biological Studies: The compound is studied for its potential effects on various biological pathways.
Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 3-Bromo-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine
- 2-Bromo-6-methylpyridine
- 6-Bromo-2-pyridinecarboxaldehyde
Uniqueness
3-Bromo-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methylimidazo[1,2-a]pyridine is unique due to its specific structure, which combines an imidazo[1,2-a]pyridine core with a bromine atom and a dimethylpyrimidinylsulfanyl group. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H15BrN4S |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
3-bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H15BrN4S/c1-9-7-10(2)18-15(17-9)21-8-12-14(16)20-11(3)5-4-6-13(20)19-12/h4-7H,8H2,1-3H3 |
InChI Key |
DYDGXACYLKMVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)Br)CSC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
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